molecular formula C21H12 B15169265 Benzene, 1-methyl-4-(8-phenyl-1,3,5,7-octatetraynyl)- CAS No. 879560-20-0

Benzene, 1-methyl-4-(8-phenyl-1,3,5,7-octatetraynyl)-

Cat. No.: B15169265
CAS No.: 879560-20-0
M. Wt: 264.3 g/mol
InChI Key: QVZSMIVQMHQXQV-UHFFFAOYSA-N
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Description

Benzene, 1-methyl-4-(8-phenyl-1,3,5,7-octatetraynyl)-: is an organic compound characterized by a benzene ring substituted with a methyl group and a phenyl-octatetraynyl chain. This compound is part of the larger family of aromatic hydrocarbons, which are known for their stability and unique chemical properties due to the delocalized π-electrons in the benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzene, 1-methyl-4-(8-phenyl-1,3,5,7-octatetraynyl)- typically involves multi-step organic reactions. One common method is the Sonogashira coupling reaction , which is used to form carbon-carbon bonds between terminal alkynes and aryl halides. The reaction conditions often include a palladium catalyst, a copper co-catalyst, and an amine base in an inert atmosphere.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting alkynes to alkanes.

    Substitution: Electrophilic aromatic substitution reactions are common, where the benzene ring reacts with electrophiles such as halogens, nitro groups, or sulfonic acids.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), Chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂) with Palladium (Pd) catalyst

    Substitution: Halogens (Cl₂, Br₂), Nitric acid (HNO₃), Sulfuric acid (H₂SO₄)

Major Products

    Oxidation: Carboxylic acids, Ketones

    Reduction: Alkanes

    Substitution: Halogenated benzenes, Nitrobenzenes, Sulfonated benzenes

Scientific Research Applications

Benzene, 1-methyl-4-(8-phenyl-1,3,5,7-octatetraynyl)- has various applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and materials science.

    Biology: Studied for its interactions with biological macromolecules and potential as a probe in biochemical assays.

    Medicine: Investigated for its pharmacological properties and potential therapeutic applications.

    Industry: Utilized in the production of advanced materials, including polymers and nanomaterials.

Mechanism of Action

The mechanism of action of Benzene, 1-methyl-4-(8-phenyl-1,3,5,7-octatetraynyl)- involves its interaction with molecular targets through π-π stacking, hydrogen bonding, and van der Waals forces. These interactions can influence the compound’s reactivity and binding affinity in various chemical and biological systems.

Comparison with Similar Compounds

Similar Compounds

  • Benzene, 1-methyl-4-(phenylmethyl)
  • Benzene, 1-methyl-4-(1-phenylethenyl)
  • Benzene, 1-methyl-4-(4-phenyl-1,3-butadienyl)

Uniqueness

Benzene, 1-methyl-4-(8-phenyl-1,3,5,7-octatetraynyl)- is unique due to its extended conjugated system, which imparts distinct electronic properties and reactivity compared to other similar compounds. This extended conjugation can enhance its stability and make it a valuable intermediate in the synthesis of complex organic molecules.

Properties

CAS No.

879560-20-0

Molecular Formula

C21H12

Molecular Weight

264.3 g/mol

IUPAC Name

1-methyl-4-(8-phenylocta-1,3,5,7-tetraynyl)benzene

InChI

InChI=1S/C21H12/c1-19-15-17-21(18-16-19)14-8-5-3-2-4-7-11-20-12-9-6-10-13-20/h6,9-10,12-13,15-18H,1H3

InChI Key

QVZSMIVQMHQXQV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C#CC#CC#CC#CC2=CC=CC=C2

Origin of Product

United States

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